BenchChemオンラインストアへようこそ!

6-Hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylene]benzo[b]furan-3-one

PI3K inhibitor aurone SAR kinase selectivity

6-Hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylene]benzo[b]furan-3-one (CAS 929339-35-5, C₁₉H₁₅NO₄, MW 321.3 g/mol) is a synthetic benzofuran-3-one indole derivative within the aurone pharmacophore class. Structurally, it features a 6-hydroxybenzofuran-3-one core conjugated via an exocyclic methylene bridge to a 5-methoxy-1-methylindole moiety, placing it among a series of ATP-competitive phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors identified through high-throughput screening (HTS).

Molecular Formula C19H15NO4
Molecular Weight 321.3 g/mol
Cat. No. B7811899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylene]benzo[b]furan-3-one
Molecular FormulaC19H15NO4
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1C=CC(=C2)OC)C=C3C(=O)C4=C(O3)C=C(C=C4)O
InChIInChI=1S/C19H15NO4/c1-20-10-11(15-9-13(23-2)4-6-16(15)20)7-18-19(22)14-5-3-12(21)8-17(14)24-18/h3-10,21H,1-2H3/b18-7-
InChIKeyPRAGIQLGIQWVRF-WSVATBPTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylene]benzo[b]furan-3-one – A Benzofuran-3-One Indole PI3K/mTOR Inhibitor Scaffold


6-Hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylene]benzo[b]furan-3-one (CAS 929339-35-5, C₁₉H₁₅NO₄, MW 321.3 g/mol) is a synthetic benzofuran-3-one indole derivative within the aurone pharmacophore class . Structurally, it features a 6-hydroxybenzofuran-3-one core conjugated via an exocyclic methylene bridge to a 5-methoxy-1-methylindole moiety, placing it among a series of ATP-competitive phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors identified through high-throughput screening (HTS) [1]. This chemotype has been optimized to yield inhibitors with single-digit nanomolar activity against the p110α catalytic subunit of PI3K (PI3Kα), along with tunable selectivity versus PI3Kγ and mTOR, making the hydroxylation and N-alkylation patterns on both the benzofuranone and indole rings critical determinants of target engagement and selectivity [1].

Why Generic Benzofuranone Indole Substitution Is Not Viable – The 6-Hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylene]benzo[b]furan-3-one Differentiation Case


Within the benzofuran-3-one indole inhibitor series, seemingly minor structural modifications produce large shifts in kinase selectivity and cellular potency [1]. The absence of a 4-hydroxy group on the benzofuranone ring, combined with N(1)-methylation of the indole rather than C(2)-methylation, fundamentally alters the hydrogen-bonding network within the PI3Kα ATP-binding pocket as revealed by homology modeling of close analogs [1]. Generic substitution—e.g., replacing this compound with the more potent but structurally distinct 4,6-dihydroxy-2-((5-methoxy-2-methyl-1H-indol-3-yl)methylene)benzofuran-3(2H)-one (CHEMBL1088835)—would change both the absolute potency and the PI3Kα/PI3Kγ/mTOR selectivity ratio, potentially invalidating SAR comparisons or pharmacological probe experiments [2]. The specific monohydroxy–N-methyl substitution pattern thus defines a distinct selectivity node useful for dissecting differential kinase engagement in PI3K pathway-dependent assays.

Quantitative Differentiation Evidence for 6-Hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylene]benzo[b]furan-3-one


Structural Determinant: Monohydroxy vs. Dihydroxy Benzofuranone and N-Methyl vs. C-Methyl Indole – Impact on PI3Kα Potency

The target compound possesses only a 6-hydroxy substituent on the benzofuran-3-one ring and an N(1)-methyl group on the indole. Its closest published comparator, CHEMBL1088835 (4,6-dihydroxy-2-((5-methoxy-2-methyl-1H-indol-3-yl)methylene)benzofuran-3(2H)-one), incorporates an additional 4-hydroxy group and a C(2)-methyl indole. In enzyme inhibition assays under identical protocol conditions, CHEMBL1088835 achieves IC₅₀ values of 3 nM against PI3Kα and 3 nM against mTOR, demonstrating that the 4,6-dihydroxy–2-methylindole configuration yields high dual PI3Kα/mTOR potency [1]. The target compound, lacking these structural features, is predicted to exhibit reduced PI3Kα affinity—consistent with the SAR trend that removal of the 4-OH group diminishes key hydrogen-bond contacts with the kinase hinge region, while N(1)-methylation alters the indole orientation relative to the affinity pocket [2].

PI3K inhibitor aurone SAR kinase selectivity

Tunable PI3K Isoform Selectivity: Predicted PI3Kα/γ Selectivity Shift Relative to 4,6-Dihydroxy-2-Methylindole Analog

The 4,6-dihydroxy-2-methylindole comparator CHEMBL1088835 exhibits a PI3Kγ IC₅₀ of 25 nM, yielding a PI3Kγ/PI3Kα selectivity ratio of approximately 8.3-fold [1]. Published SAR within the benzofuran-3-one indole series demonstrates that removal of the 4-hydroxy group and modification of the indole N-substituent can tune selectivity versus PI3Kγ and mTOR independently [2]. The target compound, lacking the 4-OH group, is hypothesized to exhibit a shifted selectivity profile—likely with a larger PI3Kγ/PI3Kα ratio—making it a useful tool for discriminating PI3K isoform-dependent signaling outcomes [2].

PI3K isoform selectivity kinase profiling selectivity index

mTOR Selectivity Node: Monohydroxy Benzofuranone vs. Dual PI3Kα/mTOR Inhibition Benchmark

The lead series from Bursavich et al. (2010) demonstrates that mTOR inhibition can be independently tuned through benzofuranone substitution [1]. The dual PI3Kα/mTOR inhibitor CHEMBL1088835 shows equipotent mTOR IC₅₀ of 3 nM (mTOR/PI3Kα ratio = 1.0) [2]. However, SAR shows that certain monohydroxy benzofuranone analogs within the patent family (CA2723279A1) lose mTOR activity while retaining PI3Kα binding, achieving mTOR/PI3Kα ratios >10 [3]. The target compound, bearing the 6-hydroxy-1-methylindole pattern, falls within this structural subgroup and is expected to exhibit mTOR-sparing PI3Kα inhibition, differentiating it from the dual inhibitor comparator.

mTOR selectivity PI3K/mTOR dual inhibitor kinase selectivity profiling

Physicochemical Differentiation: LogP, Hydrogen-Bond Donor Count, and Permeability Implications vs. 4,6-Dihydroxy Analog

The target compound has one hydrogen-bond donor (6-OH) versus two (4-OH and 6-OH) for CHEMBL1088835. Calculated physicochemical parameters indicate: target compound molecular weight 321.3 g/mol, H-bond donors = 1, H-bond acceptors = 4, tPSA ≈ 59 Ų ; comparator CHEMBL1088835 molecular weight 337.3 g/mol, H-bond donors = 2, H-bond acceptors = 5, tPSA ≈ 79 Ų [1]. The reduced H-bond donor count and lower tPSA of the target compound predict improved passive membrane permeability, a critical advantage for cell-based assay applications requiring adequate intracellular exposure [2].

drug-like properties permeability LogP

Precision Application Scenarios for 6-Hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylene]benzo[b]furan-3-one


PI3Kα-Attenuated Control Probe for Hydroxyl-SAR Studies in the Aurone Kinase Inhibitor Series

When mapping the contribution of the 4-hydroxy group to PI3Kα potency and selectivity within the benzofuran-3-one indole chemotype, the target compound serves as the optimal monohydroxy reference. Compared directly against the 4,6-dihydroxy comparator CHEMBL1088835 (PI3Kα IC₅₀ = 3 nM) [1], the predicted ≥10-fold potency reduction isolates the energetic contribution of the 4-OH–kinase hinge hydrogen bond, enabling quantitative structure–activity relationship (QSAR) model refinement for this inhibitor class [2].

Isoform-Selective PI3K Pathway Dissection with mTOR-Sparing Pharmacology

For cell-based studies where dual PI3Kα/mTOR inhibition confounds pathway analysis—such as distinguishing PI3Kα-driven AKT phosphorylation from mTORC2-mediated AKT (Ser473) feedback phosphorylation—the compound's predicted mTOR-sparing profile provides cleaner pharmacological dissection than the dual inhibitor CHEMBL1088835 [1][2]. This is critical in PTEN-null tumor lines where mTOR feedback loops are prominent [3].

Permeability-Optimized Tool Compound for Intracellular Target Engagement Assays

The reduced tPSA (≈59 Ų vs. ≈79 Ų) and single H-bond donor of the target compound predict superior passive permeability relative to the 4,6-dihydroxy analog [1]. This physicochemical advantage recommends its use in cellular thermal shift assays (CETSA) or NanoBRET target engagement assays where adequate intracellular compound accumulation is rate-limiting for assay window and reproducibility [2].

Reference Standard for N-Alkylated Indole PI3K Inhibitor Analytical Method Development

The defined (Z)-stereochemistry, single hydroxylation site, and N(1)-methylindole moiety provide a well-resolved HPLC/UV and LC-MS signature suitable for use as a system suitability standard in reverse-phase purity methods. Suppliers report typical purity of 95% (HPLC) [1], making it suitable as a retention-time marker and resolution standard for benzofuranone indole inhibitor analytical method development and batch-to-batch quality control.

Quote Request

Request a Quote for 6-Hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylene]benzo[b]furan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.